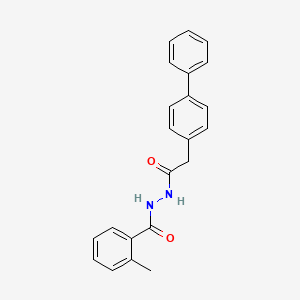![molecular formula C17H20N2O3S B5876870 N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5876870.png)
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide, also known as PS431, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of sulfonamide compounds and has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation.
Mécanisme D'action
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide exerts its anticancer effects by inhibiting the activity of CDK4, CDK6, and HDAC6. CDK4 and CDK6 are involved in the regulation of the cell cycle, and their inhibition by N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide leads to cell cycle arrest. HDAC6 is involved in the regulation of protein degradation and its inhibition by N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide leads to the accumulation of misfolded proteins, which ultimately leads to apoptosis.
Biochemical and Physiological Effects
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell-based assays. It has also been shown to have minimal toxicity in normal cells, which allows for the study of its effects on cancer cells without interfering with normal cell function. However, N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in in vivo studies. It also has a short half-life, which limits its effectiveness in long-term studies.
Orientations Futures
For N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide research include the identification of biomarkers, the development of more water-soluble analogs, and the evaluation of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-aminobenzenesulfonamide, which is reacted with 2-phenylethylamine to form the intermediate product. This intermediate is then reacted with 3-chloropropionyl chloride to yield the final product, N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide.
Applications De Recherche Scientifique
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential use as a cancer therapeutic agent. It has been found to inhibit the activity of several enzymes, including cyclin-dependent kinase 4 (CDK4), CDK6, and histone deacetylase 6 (HDAC6), which are involved in cancer cell proliferation. N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-17(20)19-15-8-10-16(11-9-15)23(21,22)18-13-12-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLPQVUHUSUIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5876788.png)
![N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)
![8-ethyl-3,3-dimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5876799.png)




![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)


![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)

![1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)
